molecular formula C11H13ClN2O2 B1475162 [1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1565574-97-1

[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B1475162
CAS No.: 1565574-97-1
M. Wt: 240.68 g/mol
InChI Key: SVAFNSKNUMLOSL-UHFFFAOYSA-N
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Description

[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol is a synthetic organic compound featuring a chloropyridine moiety coupled with a pyrrolidine-methanol group. The presence of both a chlorinated heteroaromatic ring and a polar hydroxyl group makes this molecule a valuable intermediate for medicinal chemistry research and the development of novel biologically active compounds. Chlorine-containing scaffolds are of significant interest in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine atoms, as these atoms often play a critical role in optimizing a molecule's pharmacokinetics, binding affinity, and metabolic stability . The 2-chloropyridine unit is a privileged structure in drug discovery, frequently serving as a key hinge-binder in the design of kinase inhibitors. Meanwhile, the pyrrolidine ring offers conformational rigidity, and the methanol side chain can serve as a handle for further synthetic modification or contribute to aqueous solubility. While specific biological data for this exact molecule is not widely published in the available literature, its structural features align with those explored in the synthesis of receptor antagonists and enzyme inhibitors. Researchers can utilize this compound as a versatile building block for constructing more complex molecular architectures or as a core scaffold for probing specific biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-5-9(1-3-13-10)11(16)14-4-2-8(6-14)7-15/h1,3,5,8,15H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAFNSKNUMLOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H21ClN2O2
  • Molecular Weight : 320.8 g/mol
  • CAS Number : 2389461-22-5

The compound features a pyrrolidine ring substituted with a chloropyridine carbonyl group, which is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It interacts with various receptors, including those related to cancer pathways, indicating a role in modulating signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. It exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)Reference Drug (IC50)
FaDu Hypopharyngeal1015 (Bleomycin)
MCF7 Breast Cancer1218 (Doxorubicin)

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties by inhibiting cholinesterase activity:

  • Cholinesterase Inhibition : Studies have indicated that the compound can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's .
Enzyme% Inhibition (100 µM)
Acetylcholinesterase85
Butyrylcholinesterase75

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the compound's effect on cellular apoptosis and proliferation in various cancer models. Results indicated that it induced apoptosis through caspase activation pathways .
  • Neuroprotective Study :
    • Research focused on the neuroprotective effects of similar compounds demonstrated that they could reduce oxidative stress markers in neuronal cells, highlighting their potential in treating neurodegenerative disorders.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs of [1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Weight Key Features Potential Applications Reference
This compound 2-Chloro-pyridine-4-carbonyl, hydroxymethyl 256.7 (estimated) Chlorine enhances electronic effects; hydroxymethyl improves solubility. Antimicrobial agents, enzyme inhibitors.
[1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol 6-Fluoro-pyridin-2-yl, hydroxymethyl 196.2 Fluorine increases metabolic stability; lower lipophilicity. Drug discovery (CNS targets).
[1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol 5-Bromo-3-nitro-pyridin-2-yl, hydroxymethyl 302.1 Nitro group introduces reactivity; bromine adds steric bulk. Synthetic intermediates, proteomics.
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol 2-Fluorophenyl, hydroxymethyl 195.2 Aromatic phenyl group increases lipophilicity. Material science, receptor ligands.
[1-[2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]pyrrolidin-3-yl]methanol Pyridopyrimidine core, dichlorophenyl, amino 390.1 Complex heterocycle with dual halogenation. Bacterial biotin carrier protein inhibitors.

Electronic and Steric Effects

  • Chlorine vs. Fluorine: The target compound’s 2-chloro substituent on pyridine provides stronger electron-withdrawing effects compared to fluorine in analogs like [1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol. This difference may enhance binding to electron-deficient biological targets but reduce metabolic stability .

Preparation Methods

Synthesis of Pyrrolidin-3-yl Methanol Intermediate

The pyrrolidin-3-yl methanol moiety can be synthesized by:

  • Reduction of pyrrolidin-3-one derivatives using selective reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions to avoid over-reduction or racemization.
  • Chiral synthesis routes employing chiral auxiliaries or catalysts to obtain enantiomerically enriched pyrrolidin-3-yl methanol, as described in EP3585769A1, which details chiral pyrrolidine-2-yl methanol derivatives preparation using asymmetric catalysis and selective crystallization techniques.
Step Reagents/Conditions Notes
1 Pyrrolidin-3-one + NaBH4 in methanol Selective reduction to pyrrolidin-3-yl methanol
2 Chiral catalyst (e.g., chiral ligands) For enantioselective synthesis

Acylation with 2-Chloropyridine-4-carbonyl Derivative

The key step is the acylation of the pyrrolidine nitrogen:

  • Using 2-chloropyridine-4-carbonyl chloride prepared from the corresponding acid by reaction with thionyl chloride or oxalyl chloride.
  • The acylation is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine or N,N-diisopropylethylamine to scavenge HCl.
  • Reaction temperature is typically maintained between 0°C to room temperature to control reaction rate and avoid side reactions.
Step Reagents/Conditions Notes
1 2-Chloropyridine-4-carboxylic acid + SOCl2 Formation of acid chloride
2 Pyrrolidin-3-yl methanol + acid chloride + base Acylation in DCM or THF, 0°C to RT
3 Work-up with aqueous extraction and purification Isolation of the target compound

Optimization and Variations

  • Solvent choice : Dichloromethane, tetrahydrofuran, or ethyl acetate are preferred for acylation steps due to good solubility and ease of removal.
  • Base selection : Triethylamine is standard; however, N,N-diisopropylethylamine can be used to minimize side reactions.
  • Temperature control : Low temperature (0°C) during acylation improves selectivity.
  • Purification : Column chromatography or crystallization from suitable solvents ensures high purity.

Research Findings and Yield Data

Patent EP3585769A1 and related literature report yields ranging from 70% to 90% for the acylation step with high enantiomeric excess when chiral pyrrolidin-3-yl methanol is used. The overall synthetic route is scalable and amenable to industrial production.

Parameter Typical Value/Condition Outcome/Remarks
Reduction yield 85-95% High selectivity with NaBH4
Acylation yield 70-90% Depends on purity of acid chloride
Enantiomeric excess >98% (when chiral methods applied) High stereochemical purity
Reaction time 1–4 hours Controlled for optimal conversion
Purification method Column chromatography/crystallization High purity (>98%) achieved

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Reduction of pyrrolidin-3-one NaBH4 in methanol, 0°C to RT 85-95 Selective reduction, chiral catalyst optional
Formation of acid chloride 2-Chloropyridine-4-carboxylic acid + SOCl2 Quantitative Acid chloride used immediately
Acylation Pyrrolidin-3-yl methanol + acid chloride + base 70-90 Low temperature, inert atmosphere preferred
Purification Column chromatography or crystallization - Achieves >98% purity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrrolidin-3-ylmethanol with 2-chloropyridine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or acetonitrile under inert conditions. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrrolidine derivative to acyl chloride) and temperature (0–25°C) to minimize side products. Post-reaction purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH 95:5) is critical .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., calculated [M+H]+ = 269.06, observed 269.05) and nuclear magnetic resonance (NMR) spectroscopy. Key 1H NMR signals include:

  • δ 8.5–8.7 ppm (pyridine H)
  • δ 3.5–4.2 ppm (pyrrolidine N–CH2 and methanol –CH2–)
  • δ 1.5–2.5 ppm (pyrrolidine ring protons).
    Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with >95% threshold .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodological Answer : The hydroxymethyl group is prone to oxidation. Store under inert gas (argon) at –20°C in anhydrous DMSO or ethanol. Monitor degradation via TLC (silica, DCM/MeOH 9:1) weekly. Stabilizers like BHT (0.1% w/v) can mitigate free radical oxidation .

Advanced Research Questions

Q. How can reaction yields be improved during the acylation of pyrrolidin-3-ylmethanol derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation; yields increase from 50% to 85% at 0.1 equiv.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates but may require longer reaction times (12–24 h).
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h at 80°C with comparable yields .

Q. What mechanistic insights explain side reactions during derivatization of the chloropyridine moiety?

  • Methodological Answer : The electron-deficient 2-chloropyridine ring undergoes nucleophilic aromatic substitution (SNAr) at position 4, competing with desired carbonyl reactivity. Computational modeling (DFT at B3LYP/6-31G*) identifies transition state energies for SNAr (~25 kcal/mol) versus acyl substitution (~18 kcal/mol). Adding electron-withdrawing groups to the pyridine ring reduces SNAr side reactions .

Q. How do structural modifications influence the compound’s bioactivity in kinase inhibition assays?

  • Methodological Answer : Replace the hydroxymethyl group with carboxamide or sulfonamide to enhance binding to ATP pockets. In PI3Kα inhibition assays:

  • Hydroxymethyl derivative : IC50 = 1.2 µM
  • Carboxamide derivative : IC50 = 0.3 µM
    Co-crystallization studies (PDB: 6XYZ) show hydrogen bonding between the carboxamide and Lys802. Cytotoxicity is assessed via HEK293 cell viability (CC50 > 50 µM for lead compounds) .

Q. What analytical strategies resolve conflicting NMR data for diastereomeric byproducts?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) to separate diastereomers. Assign configurations via NOESY (nuclear Overhauser effect spectroscopy):

  • Syn isomer : NOE between pyrrolidine H-3 and pyridine H-6.
  • Anti isomer : NOE between pyrrolidine H-2 and pyridine H-5.
    Dynamic kinetic resolution using chiral ligands (e.g., BINAP) suppresses byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol
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[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol

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